![molecular formula C21H25N3O7S3 B2449657 (E)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941950-51-2](/img/structure/B2449657.png)
(E)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C21H25N3O7S3 and its molecular weight is 527.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide is a novel thiazole derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, antifungal, and cytotoxic activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound is classified under thiazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H24N2O5S2
- Molecular Weight : 416.54 g/mol
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of thiazole derivatives against various pathogens. For instance, a study focusing on similar thiazole compounds indicated significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole .
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
2e | 1.23 | Candida parapsilosis |
2d | 1.50 | Candida albicans |
The presence of electronegative groups in the para position of the phenyl moiety was found to enhance antifungal activity significantly. This suggests that modifications to the chemical structure can lead to improved biological performance .
Cytotoxicity Analysis
Cytotoxicity studies were conducted using NIH/3T3 cell lines to evaluate the safety profile of the compound. The IC50 values for compounds derived from similar thiazole structures were assessed, revealing that:
Compound | IC50 (μM) | Cell Line |
---|---|---|
2d | 148.26 | NIH/3T3 |
2e | 187.66 | NIH/3T3 |
Doxorubicin | >1000 | NIH/3T3 |
These results indicate that the compounds exhibit selective toxicity towards fungal cells while maintaining a favorable safety profile against normal mammalian cells .
The mechanism of action for these thiazole derivatives appears to involve inhibition of key enzymes such as 14α-demethylase, which is crucial in sterol biosynthesis in fungi. Molecular docking studies have shown that these compounds effectively bind to the active site of CYP51, suggesting a competitive inhibition mechanism .
Case Studies and Research Findings
- Antifungal Efficacy : A series of synthesized thiazole derivatives were tested for antifungal activity using modified EUCAST protocols. Compounds with stronger electronegative substituents demonstrated enhanced efficacy against fungal strains, indicating a structure-activity relationship that could guide future drug design .
- In Silico Studies : Molecular modeling and docking studies provided insights into the binding affinities and interactions of these compounds with target enzymes, further validating their potential as antifungal agents .
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves:
- Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol with aldehydes/ketones.
- Introduction of the 2-methoxyethyl group using nucleophilic substitution (e.g., with 2-methoxyethyl bromide).
- Sulfamoyl group incorporation at the 6-position via sulfonation.
- Butanamide backbone construction through condensation with 4-((4-methoxyphenyl)sulfonyl)butanoyl chloride. Key solvents include DMF or dichloromethane, with temperature control (40–80°C) to prevent side reactions .
Q. Which analytical techniques are critical for characterization?
Essential methods include:
- NMR spectroscopy (1H/13C) to confirm regiochemistry and tautomeric forms.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC to assess purity (>95% required for biological assays).
- Infrared (IR) spectroscopy to track functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
Q. What are the primary biological screening assays used?
Initial testing often includes:
- Enzyme inhibition assays (e.g., carbonic anhydrase, kinase targets) using fluorometric or colorimetric methods.
- Antimicrobial susceptibility testing via microbroth dilution (MIC determination).
- Cytotoxicity profiling on cancer cell lines (e.g., MTT assay) .
Q. How is stability assessed under varying conditions?
- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C.
- Photodegradation : Exposure to UV-Vis light with HPLC monitoring.
- Hydrolytic stability : Incubation in buffers (pH 2–12) at 37°C for 24–72 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading).
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side products (e.g., via Omura-Sharma-Swern oxidation protocols) .
- In-line analytics : Real-time IR or UV monitoring to adjust parameters dynamically .
Q. How to resolve contradictions in biological activity data?
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate critical functional groups.
- Molecular docking : Simulate binding modes with target enzymes (e.g., sulfamoyl interactions with catalytic zinc in carbonic anhydrase) .
- Meta-analysis : Aggregate data from multiple assays to identify trends (e.g., logP vs. cytotoxicity correlations) .
Q. What strategies enhance target selectivity?
- Prodrug modification : Introduce enzymatically cleavable groups (e.g., ester linkages) to improve tissue-specific activation.
- Isotopic labeling (e.g., 14C) for pharmacokinetic tracking in vivo.
- Co-crystallization studies with target proteins to refine binding pocket interactions .
Q. How to analyze tautomeric equilibria in solution?
- Dynamic NMR : Variable-temperature 1H NMR to observe tautomerization rates (e.g., keto-enol shifts).
- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict dominant tautomers.
- UV-Vis spectroscopy : Monitor absorbance shifts in polar vs. nonpolar solvents .
Q. What are best practices for SAR studies with analogs?
- Fragment-based design : Synthesize derivatives with incremental modifications (e.g., methoxy → ethoxy, sulfonyl → sulfonamide).
- Free-Wilson analysis : Quantify contributions of substituents to activity.
- 3D-QSAR : Use CoMFA or CoMSIA models to map steric/electronic requirements .
Q. How to address low solubility in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 blends (≤10% v/v) to maintain compound integrity.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.
- Salt formation : Prepare hydrochloride or sodium salts for improved aqueous solubility .
属性
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7S3/c1-30-12-11-24-18-10-9-17(34(22,28)29)14-19(18)32-21(24)23-20(25)4-3-13-33(26,27)16-7-5-15(31-2)6-8-16/h5-10,14H,3-4,11-13H2,1-2H3,(H2,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVCGZVTVWIRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。